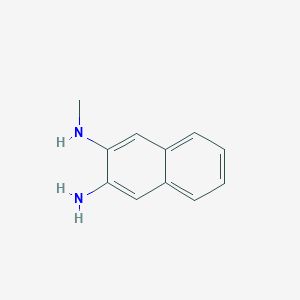

2-Amino-3-methylamino-naphthalene

Description

Contextualizing Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. wikipedia.org This extended π-electron system imparts unique photophysical and electronic properties to its derivatives, making them a cornerstone of modern chemical research. nih.gov Naphthalene-based compounds are integral to the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers. nih.gov Their rigid and planar structure provides a well-defined scaffold for the introduction of various functional groups, allowing for the fine-tuning of their chemical and physical properties. The strategic placement of substituents on the naphthalene core can dramatically alter characteristics such as solubility, reactivity, and light absorption/emission, leading to a vast array of applications.

Significance of Amino- and Methylamino- Substituted Naphthalene Systems in Organic Synthesis and Beyond

The introduction of amino (-NH2) and methylamino (-NHCH3) groups onto the naphthalene framework significantly influences its electronic landscape. These electron-donating groups can enhance the reactivity of the aromatic system towards electrophilic substitution and are crucial in the synthesis of more complex molecules, including dyes and pharmaceuticals. wikipedia.org Vicinal diamines, where two amino groups are situated on adjacent carbons, are particularly important structural motifs in medicinal chemistry and are found in numerous biologically active compounds. nih.govresearchgate.net The presence of both a primary and a secondary amine in 2-Amino-3-methylamino-naphthalene offers differential reactivity, a feature that can be exploited in sophisticated synthetic strategies. For instance, the primary amine can be selectively targeted for certain reactions while the secondary amine remains protected or engages in different transformations.

Historical and Current Research Trajectories for this compound

While the existence of this compound is confirmed, with a registered CAS number of 1823452-39-6, a thorough review of publicly accessible scientific literature reveals a notable absence of dedicated research on this specific compound. parchem.com There are no detailed reports on its synthesis, characterization, or application.

However, the research trajectory of the closely related compound, 2,3-diaminonaphthalene (B165487) , provides a valuable framework for understanding the potential of its N-methylated analog. 2,3-Diaminonaphthalene is a well-studied compound known for its utility as a fluorescent probe for the detection of nitrite (B80452) and selenium. chemicalbook.combiotium.commedchemexpress.comcaymanchem.com Its ability to form highly fluorescent heterocyclic products upon reaction with specific analytes has led to its use in various analytical methods. medchemexpress.comsigmaaldrich.com Current research on vicinal diaminonaphthalenes focuses on the development of new synthetic methodologies to create unsymmetrical derivatives, which are of interest for their potential in asymmetric catalysis and as building blocks for complex molecules. nih.govnih.govorganic-chemistry.org It is plausible that future research on this compound would explore its potential in similar areas, with a focus on how the N-methyl group modulates its properties compared to the parent diamine.

Scope and Objectives of Advanced Investigation into this compound

Given the limited direct research, an advanced investigation into this compound would logically begin with the development of a reliable synthetic route. A potential pathway could involve the selective N-methylation of 2,3-diaminonaphthalene. Subsequent objectives would include a thorough characterization of its physical and spectral properties, which are currently not documented.

A primary area of investigation would be its potential as a fluorescent probe. The introduction of a methyl group could alter the fluorescence quantum yield, Stokes shift, and selectivity compared to 2,3-diaminonaphthalene. Furthermore, its application as a building block in the synthesis of novel heterocyclic systems, such as substituted phenazines, would be a key research direction. The differential reactivity of the primary and secondary amines could allow for the construction of complex, unsymmetrical molecules that are not readily accessible from the parent diamine.

Interactive Data Tables

Due to the lack of experimental data for this compound, the following tables provide information on the closely related and well-characterized compound, 2,3-diaminonaphthalene . This data serves as a baseline for predicting the properties of its N-methylated derivative.

Table 1: Physicochemical Properties of 2,3-Diaminonaphthalene

| Property | Value | Reference |

| CAS Number | 771-97-1 | nih.gov |

| Molecular Formula | C₁₀H₁₀N₂ | nih.gov |

| Molecular Weight | 158.20 g/mol | nih.gov |

| Appearance | Colorless to white crystalline powder | chemicalbook.com |

| Melting Point | 196-202 °C | sigmaaldrich.com |

| Solubility | Slightly soluble in water. Soluble in pyridine, dimethylsulfoxide, dimethylformamide, dilute hydrochloric acid, ethanol, ether, and hot methanol (B129727). | chemicalbook.com |

Table 2: Spectral Data for 2,3-Diaminonaphthalene

| Spectral Data Type | Wavelength | Conditions | Reference |

| Fluorescence Excitation (as derivatizing agent) | 364 nm | In 0.5 M Na carbonate pH 10.0 (after derivatization with NaNO₂) | sigmaaldrich.com |

| Fluorescence Emission (as derivatizing agent) | 406 nm | In 0.5 M Na carbonate pH 10.0 (after derivatization with NaNO₂) | sigmaaldrich.com |

It is anticipated that the N-methylation in this compound would lead to a slight increase in molecular weight and potentially a lower melting point due to the disruption of crystal packing. The electronic effects of the methyl group might also cause shifts in the UV-Vis absorption and fluorescence spectra.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-N-methylnaphthalene-2,3-diamine |

InChI |

InChI=1S/C11H12N2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,13H,12H2,1H3 |

InChI Key |

YKWRJMCVEIPFBO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Methylamino Naphthalene and Its Advanced Precursors

Retrosynthetic Analysis of 2-Amino-3-methylamino-naphthalene Scaffolds

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inicj-e.org For this compound, the primary disconnections are the carbon-nitrogen bonds.

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates potential retrosynthetic pathways, breaking down the target molecule into simpler precursors. FGI stands for Functional Group Interconversion.

The analysis suggests several potential starting points:

2,3-Dihalonaphthalene: A versatile precursor where the two halogen atoms can be sequentially substituted with amino and methylamino groups.

2-Amino-3-halonaphthalene or 2-Halo-3-aminonaphthalene: These intermediates simplify the synthesis to a single C-N bond formation step.

2-Nitro-3-halonaphthalene: This approach involves introducing the methylamino group via nucleophilic aromatic substitution, followed by the reduction of the nitro group to a primary amine.

This process of breaking down the molecule allows chemists to devise multiple synthetic routes and select the most efficient and practical one. wikipedia.orgamazonaws.com

Development of Novel Synthetic Routes to this compound

Building on the retrosynthetic analysis, several forward synthetic strategies can be proposed, leveraging both modern and classical methods.

Transition metal catalysis, particularly with palladium and copper, has become a cornerstone for forming C-N bonds. The Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides.

A plausible route starting from 2,3-dibromonaphthalene (B89205) could involve a two-step, regioselective amination:

Monosubstitution: Reacting 2,3-dibromonaphthalene with a protected amine source (e.g., benzophenone (B1666685) imine, which acts as an ammonia (B1221849) equivalent) under palladium catalysis. The reaction conditions would be optimized to favor single substitution.

Second Amination: The resulting 2-amino-3-bromonaphthalene would then be subjected to a second Buchwald-Hartwig coupling with methylamine (B109427) to install the methylamino group.

Alternatively, copper-catalyzed methods, such as the Ullmann condensation, can also be employed for these C-N bond formations, sometimes offering different reactivity and selectivity profiles. beilstein-journals.org

Classical methods provide alternative, often complementary, routes. A multi-step synthesis could begin with a more accessible starting material like 2,3-dihydroxynaphthalene. researchgate.net

A potential sequence is as follows:

Nitration: Selective nitration of a suitable naphthalene (B1677914) derivative. For example, starting with N-acetyl-2-naphthylamine (2-acetamidonaphthalene), the acetylamino group directs electrophilic substitution, which could potentially introduce a nitro group at the 3-position under carefully controlled conditions.

Introduction of the Second Nitrogen Group: This could be achieved via a second nitration followed by selective reduction, or by converting a different functional group.

Reduction: The nitro group is reduced to a primary amine, typically using reagents like SnCl₂/HCl or catalytic hydrogenation.

Methylation: The final step would be the selective methylation of one of the amino groups.

The regioselectivity of each step, especially electrophilic substitutions on the naphthalene ring, is a critical challenge that depends heavily on the directing effects of existing substituents. researchgate.netresearchgate.net

Green chemistry principles aim to make chemical synthesis more environmentally benign. researchgate.net These concepts can be applied to the synthesis of this compound:

Catalysis: Using transition metal-catalyzed routes (see 2.2.1) is inherently greener as it reduces the need for stoichiometric reagents and often proceeds under milder conditions. rsc.org

Solvent Choice: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. One-pot reactions, where multiple steps are performed in the same vessel, can improve atom economy and reduce waste from purification steps. rsc.org

Mechanochemistry: Performing reactions in a ball mill, often without any solvent, can reduce waste and sometimes access different chemical reactivity. researchgate.net

Optimization of Reaction Conditions and Yields for High-Purity this compound Production

Optimizing a chemical reaction is key to maximizing its yield and purity, making it viable for larger-scale production. researchgate.net For a hypothetical Buchwald-Hartwig synthesis of this compound from 2-amino-3-bromonaphthalene and methylamine, several parameters would be systematically varied.

Table 1: Hypothetical Optimization of a Buchwald-Hartwig Amination Step

| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2%) | XPhos | NaOt-Bu | 100 | 65 |

| 2 | Pd₂(dba)₃ (2%) | RuPhos | NaOt-Bu | 100 | 78 |

| 3 | Pd₂(dba)₃ (2%) | RuPhos | K₃PO₄ | 100 | 55 |

| 4 | Pd₂(dba)₃ (1%) | RuPhos | NaOt-Bu | 100 | 75 |

| 5 | Pd₂(dba)₃ (2%) | RuPhos | NaOt-Bu | 80 | 68 |

| 6 | Pd(OAc)₂ (2%) | RuPhos | NaOt-Bu | 100 | 72 |

This interactive table demonstrates a typical optimization process where variables are changed to find the best reaction outcome. The data is hypothetical.

This systematic approach allows researchers to identify the optimal combination of catalyst, ligand, base, temperature, and reactant ratios to achieve the highest possible efficiency for the synthesis. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of Advanced this compound Derivatives

Once the core scaffold is synthesized, it can be further modified to create advanced derivatives. This requires precise control over selectivity. nih.gov

Chemoselectivity: The primary amine (-NH₂) and the secondary amine (-NHCH₃) on the naphthalene core have different nucleophilicity and steric hindrance. This difference can be exploited for selective reactions. For example, acylation with one equivalent of acetyl chloride under controlled, low-temperature conditions would likely react preferentially at the less hindered and more nucleophilic primary amine.

Regioselectivity: Further electrophilic substitution on the aromatic ring of this compound would be directed by the powerful activating and ortho-, para-directing effects of the two amino groups. The most likely positions for substitution would be C1 and C4.

Stereoselectivity: While the parent molecule is achiral, chiral derivatives can be synthesized. For instance, reacting the scaffold with a chiral acid chloride would produce a mixture of diastereomeric amides, which could potentially be separated. Alternatively, asymmetric catalysis could be used to introduce a new chiral center on a side chain attached to one of the amino groups. nih.govnih.gov

Table 2: Potential Advanced Derivatives and Synthetic Challenges

| Derivative Structure | Type of Selectivity Required | Synthetic Approach |

| 2-(Acetylamino)-3-methylamino-naphthalene | Chemoselective | Controlled acylation of the primary amine. |

| 1-Bromo-2-amino-3-methylamino-naphthalene | Regioselective | Electrophilic bromination, directed by the amino groups. |

| (R)-2-(2-Hydroxypropanamido)-3-methylamino-naphthalene | Stereoselective | Acylation with a chiral lactic acid derivative. |

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound This compound . Detailed experimental findings and advanced spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, for this particular molecule have not been published.

The requested article, which requires in-depth data for specific analytical techniques, cannot be generated due to the absence of primary and secondary research sources. Information on related but distinct compounds, such as 2,3-diaminonaphthalene (B165487) or other naphthalene derivatives, exists but does not meet the explicit requirement of focusing solely on this compound.

Therefore, the content for the following outlined sections is unavailable:

Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 3 Methylamino Naphthalene

X-ray Crystallography and Electron Diffraction Studies for Absolute Configuration and Crystal Packing of 2-Amino-3-methylamino-naphthalene

Should peer-reviewed data for this compound become available in the future, the requested analysis could be completed.

Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Intermolecular Interactions

A search of crystallographic databases and peer-reviewed journals did not yield any reports on the successful growth of single crystals of this compound suitable for single crystal X-ray diffraction analysis. Consequently, there is no experimentally determined data available for its precise bond lengths, bond angles, or the nature of its intermolecular interactions in the solid state.

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity Analysis

There are no published powder X-ray diffraction (PXRD) patterns for this compound in the scientific literature. Therefore, information regarding its crystallinity and phase purity from this analytical technique is currently unavailable.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks in this compound

No specific Fourier-transform infrared (FTIR) or Raman spectroscopic data for this compound has been found in the surveyed literature. While the presence of primary amino (-NH2), secondary amino (-NHCH3), and aromatic C-H and C=C bonds can be inferred from its chemical structure, experimental vibrational frequencies and an analysis of potential hydrogen bonding networks are not documented.

Chiroptical Spectroscopy (CD, VCD) for Chiral Derivatives and Conformational Chirality of this compound

The investigation of chiral derivatives and conformational chirality of this compound using chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) has not been reported in the scientific literature. As such, there is no available data on the chiroptical properties of this compound.

Theoretical and Computational Investigations of 2 Amino 3 Methylamino Naphthalene

Quantum Chemical Calculations (DFT) for Electronic Structure, Molecular Orbitals, and Energetics of 2-Amino-3-methylamino-naphthalene

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules like this compound. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure: DFT calculations are used to determine the optimized molecular geometry, corresponding to the minimum energy conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles are computed. For a naphthalene (B1677914) derivative, the planarity of the aromatic system and the orientation of the amino and methylamino substituents are of particular interest. Intramolecular hydrogen bonding between the adjacent amino groups can significantly influence the structure and is a key feature to be investigated. wikipedia.orgresearchgate.netscirp.org

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. For this compound, the electron-donating nature of the amino and methylamino groups is expected to raise the HOMO energy level, influencing its reactivity as a nucleophile.

Energetics: DFT methods can accurately calculate thermodynamic properties such as the total energy, enthalpy of formation, and Gibbs free energy. These energetic parameters are vital for predicting the stability of different isomers and conformers and for studying the thermodynamics of potential reactions involving the compound.

A hypothetical data table for DFT-calculated parameters is presented below for illustrative purposes.

Table 1: Illustrative DFT-Calculated Properties for this compound| Property | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| HOMO Energy | -Y eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | +Z eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (Y+Z) eV | B3LYP/6-311++G(d,p) |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents.

Conformational Landscape: While the naphthalene core is rigid, the amino and methylamino substituents possess rotational degrees of freedom. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.netresearchgate.net This is particularly important for understanding how the molecule might adapt its shape to interact with biological targets or other molecules. The simulations track the trajectories of atoms, revealing preferred orientations of the substituent groups.

Solvent Interactions: The behavior of this compound in different solvents can be modeled using MD simulations. nih.govnih.gov By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, it is possible to study the formation and dynamics of hydrogen bonds between the solute's amino groups and the solvent. wikipedia.org The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute, providing a detailed picture of the solvation shell. researchgate.net This information is critical for predicting solubility and understanding solvent effects on reactivity and spectral properties.

Prediction of Reactivity and Reaction Pathways for this compound via Advanced Computational Methods

Computational methods are powerful tools for predicting the reactivity of a molecule and exploring potential reaction mechanisms.

Reactivity Indices: DFT calculations can provide various reactivity descriptors. The distribution of the electrostatic potential (MEP) on the molecular surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the nitrogen atoms of the amino groups are expected to be nucleophilic centers. Fukui functions can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Reaction Pathways: Advanced computational methods can be used to map out the potential energy surfaces of chemical reactions. nih.gov By locating transition state structures and calculating activation energies, the most favorable reaction pathways can be determined. researchgate.netscirp.orgscirp.org For instance, the mechanism of electrophilic substitution on the naphthalene ring or oxidation reactions involving the amino groups could be investigated. These calculations are essential for understanding the chemical transformations the molecule might undergo. scielo.org.mxresearchgate.net

Computational Spectroscopic Property Prediction (NMR, UV-Vis, IR) and Validation for this compound

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for validation of the computational model. nih.govkarazin.uaresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These predictions are highly valuable for assigning experimental spectra and confirming the molecular structure. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govresearchgate.net These calculations help in understanding the electronic transitions responsible for the observed absorption bands, often related to π-π* transitions within the naphthalene system. researchgate.netmit.edu

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. karazin.uanih.gov The calculated spectrum can be used to assign the vibrational modes of the molecule, such as N-H stretching, C-N stretching, and aromatic C-H bending, providing a detailed fingerprint of the molecule's structure.

A hypothetical data table for predicted spectroscopic data is presented below for illustrative purposes.

Table 2: Illustrative Predicted Spectroscopic Data for this compound| Spectrum | Property | Predicted Value (Illustrative) |

|---|---|---|

| ¹³C NMR | Chemical Shift Range | 110-150 ppm (Aromatic), 35 ppm (Methyl) |

| ¹H NMR | Chemical Shift Range | 7.0-8.0 ppm (Aromatic), 4.5 ppm (NH), 3.0 ppm (CH₃) |

| UV-Vis | λ_max | 245 nm, 290 nm, 350 nm |

QSAR/QSPR Modeling for Structure-Property Relationships of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structures.

Model Development: For a series of derivatives of this compound, QSAR/QSPR models could be developed. This involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) for each derivative. A statistical method, such as multiple linear regression (MLR) or more advanced machine learning techniques, is then used to build a mathematical model that correlates these descriptors with an observed activity or property (e.g., binding affinity to a receptor, solubility). nih.govnih.govresearchgate.net

Predictive Utility: A validated QSAR/QSPR model can be used to predict the properties of new, unsynthesized derivatives. This allows for the in silico screening of large libraries of compounds to identify candidates with desired characteristics, thereby guiding synthetic efforts and saving resources. The applicability domain of the model must be defined to ensure reliable predictions. researchgate.net For example, a QSAR model could be used to predict the potential antioxidant or anticancer activity of novel derivatives based on descriptors calculated from their computationally optimized structures. nih.gov

Reactivity, Reaction Mechanisms, and Transformation Chemistry of 2 Amino 3 Methylamino Naphthalene

Electrophilic Aromatic Substitution Reactions and Regioselectivity of 2-Amino-3-methylamino-naphthalene

The presence of two activating groups, the amino and methylamino moieties, renders the naphthalene (B1677914) ring of this compound highly susceptible to electrophilic aromatic substitution. These electron-donating groups increase the electron density of the aromatic system, facilitating the attack by electrophiles.

The regioselectivity of these reactions is a critical aspect, determining the position at which the electrophile will add to the naphthalene ring. In substituted naphthalenes, the position of substitution is influenced by both electronic and steric factors. For naphthalene itself, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate with a greater number of resonance structures that preserve one of the benzene (B151609) rings. wordpress.comyoutube.comyoutube.com

In the case of this compound, the directing effects of the two amino groups are paramount. Both the amino and methylamino groups are ortho-, para-directing activators. The amino group at C2 and the methylamino group at C3 will strongly activate the available ortho and para positions. Specifically, the C1 and C4 positions are ortho to the C2-amino and C3-methylamino groups, respectively, and the C4 position is also para to the C2-amino group. The C1 position is para to the C3-methylamino group.

Considering the combined directing effects, the most likely positions for electrophilic attack on this compound are C1 and C4. The relative preference between these two positions would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role, especially for bulkier electrophiles.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) typically using a Lewis acid catalyst. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid. masterorganicchemistry.com

The specific outcomes of these reactions with this compound would require experimental investigation to definitively determine the major and minor products.

Nucleophilic Reactivity of the Amino and Methylamino Groups in this compound in Organic Transformations

The amino and methylamino groups of this compound are nucleophilic centers due to the lone pairs of electrons on the nitrogen atoms. This nucleophilicity allows them to participate in a variety of organic transformations.

The primary amino group (-NH2) and the secondary methylamino group (-NHCH3) can react with a range of electrophiles. The relative reactivity of the two amino groups can be influenced by steric hindrance, with the primary amino group generally being more accessible. However, the electronic effect of the methyl group on the secondary amine can also enhance its nucleophilicity.

Examples of reactions involving the nucleophilic character of these groups include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method for protecting amino groups or for synthesizing more complex molecules.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts.

Reaction with Carbonyl Compounds: The amino groups can react with aldehydes and ketones to form imines (Schiff bases), which can then undergo further reactions such as reduction to form new amines.

Michael Addition: As nucleophiles, the amino groups can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds. nih.gov

The specific conditions and reagents used will determine the outcome of these reactions and whether one or both amino groups react.

Cyclization and Heterocycle Formation via Intramolecular Reactions of this compound

The ortho-disposition of the amino and methylamino groups in this compound provides a scaffold for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. These reactions are often driven by the formation of stable five- or six-membered rings.

By introducing a suitable electrophilic center that can react with both amino groups, a variety of heterocyclic compounds can be synthesized. For instance, reaction with a dicarbonyl compound or a derivative could lead to the formation of a diazepine (B8756704) or a related heterocyclic system fused to the naphthalene core.

The formation of thieno[2,3-b]pyridine (B153569) derivatives from amino-3,5-dicyanopyridines through intramolecular cyclization highlights a similar principle where adjacent functional groups react to form a new ring. nih.gov In the case of this compound, the two amino groups can act as nucleophiles to attack an introduced electrophile, leading to ring closure. The success of such cyclizations can be influenced by the nature of the linking reagent and the reaction conditions.

Oxidation-Reduction Chemistry and Redox Potentials of this compound

Aromatic amines are known to undergo oxidation reactions. The electron-rich nature of this compound, due to the two amino groups, makes it susceptible to oxidation. The oxidation can lead to the formation of various products, including colored species, and can be initiated by chemical oxidizing agents or by electrochemical means.

The oxidation potential of this compound would be relatively low compared to naphthalene itself, reflecting the ease with which it can be oxidized. The specific redox potentials would need to be determined experimentally using techniques like cyclic voltammetry. These values would provide quantitative information about the thermodynamics of the electron transfer processes.

The oxidation of similar aromatic amines can lead to the formation of quinone-imine structures or can result in polymerization. In some cases, redox-neutral reactions involving the amine functionality can occur, where the amine undergoes an initial oxidation followed by a subsequent reaction that regenerates a reduced form of a part of the molecule. acs.org

Mechanistic Studies of Key Reactions Involving this compound Using Kinetic and Spectroscopic Probes

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and for designing new synthetic methodologies. Kinetic studies and spectroscopic techniques are powerful tools for elucidating these mechanisms.

Kinetic studies can provide information about the rate of a reaction and how it is affected by the concentration of reactants, catalysts, and temperature. For example, by monitoring the rate of an electrophilic substitution reaction under different conditions, the order of the reaction with respect to the electrophile and the aromatic substrate can be determined, providing insights into the rate-determining step of the mechanism. Pseudo-first-order kinetics have been observed in the degradation of amino acid derivatives of naphthalene-2,3-dicarboxaldehyde. nih.gov

Spectroscopic probes such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable for identifying reaction intermediates and products.

NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of products over time, providing structural information about the species present in the reaction mixture.

IR spectroscopy can identify the functional groups present in the molecules, allowing for the monitoring of the conversion of the amino groups into other functionalities, for example.

Mass spectrometry , particularly when coupled with chromatography (e.g., LC-MS), is essential for identifying the molecular weights of intermediates and products, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. nih.gov

Computational methods, such as Density Functional Theory (DFT), can also be employed to model reaction pathways, calculate the energies of transition states and intermediates, and provide a deeper understanding of the reaction mechanism at a molecular level. nih.gov Such studies can complement experimental findings and help to rationalize observed reactivity and selectivity.

Advanced Photophysical and Electronic Properties Research of 2 Amino 3 Methylamino Naphthalene

Absorption and Emission Spectroscopy of 2-Amino-3-methylamino-naphthalene in Various Environments

The electronic absorption and emission spectra of aromatic compounds like this compound are governed by the transitions between electronic energy levels, which are influenced by the molecular structure and the surrounding environment.

UV-Vis Absorption Profile and Electronic Transitions Analysis

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple bands, characteristic of the naphthalene (B1677914) chromophore. These bands arise from π-π* electronic transitions. The presence of the amino (-NH2) and methylamino (-NHCH3) groups, both being electron-donating, will likely cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level.

The spectrum would typically show two main absorption regions:

The ¹Lₐ band: A higher energy, more intense band.

The ¹Lₑ band: A lower energy, less intense band with vibrational fine structure.

The specific positions and intensities of these bands would be sensitive to the solvent polarity, as the electron-donating groups can interact with solvent molecules, altering the energy levels of the ground and excited states.

Table 1: Expected UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Expected λmax (nm) for ¹Lₐ Band | Expected λmax (nm) for ¹Lₑ Band |

| Hexane (Non-polar) | ~280-300 | ~330-350 |

| Ethanol (Polar Protic) | ~290-310 | ~340-360 |

| Acetonitrile (B52724) (Polar Aprotic) | ~285-305 | ~335-355 |

Fluorescence Emission Characteristics, Quantum Yields, and Spectral Deconvolution

Upon excitation, this compound is expected to exhibit fluorescence from the decay of the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the ¹Lₑ absorption band. The Stokes shift, the difference between the absorption and emission maxima, is anticipated and is influenced by the solvent's ability to reorganize around the excited-state dipole moment.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is expected to be highly dependent on the environment. In non-polar solvents, a higher quantum yield is generally observed. In polar solvents, especially protic ones, non-radiative decay pathways can become more prominent, leading to a decrease in the quantum yield. Spectral deconvolution techniques could be employed to separate overlapping emission bands, potentially arising from different rotamers or solvated species.

Time-Resolved Spectroscopy for Excited-State Dynamics of this compound

Time-resolved spectroscopy provides insights into the processes that occur immediately following photoexcitation.

Fluorescence Lifetime Measurements and Non-Radiative Decay Pathways

The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. For compounds like this compound, the lifetime is expected to be on the nanosecond timescale. The radiative decay rate constant (kr) and the non-radiative decay rate constant (knr) can be determined from the quantum yield and lifetime (Φf = kr / (kr + knr) and τf = 1 / (kr + knr)).

Non-radiative decay pathways that could be significant for this molecule include:

Intersystem Crossing (ISC): Transition from the excited singlet state to a triplet state.

Internal Conversion (IC): Rapid, radiationless transition between electronic states of the same multiplicity.

Solvent-Mediated Quenching: Interactions with solvent molecules that deactivate the excited state.

Table 2: Hypothetical Fluorescence Lifetime and Quantum Yield Data for this compound

| Solvent | Expected Quantum Yield (Φf) | Expected Lifetime (τf, ns) |

| Cyclohexane | 0.4 - 0.6 | 5 - 10 |

| Dichloromethane | 0.2 - 0.4 | 3 - 7 |

| Methanol (B129727) | 0.1 - 0.3 | 1 - 5 |

Femtosecond Transient Absorption Spectroscopy for Ultrafast Processes

Femtosecond transient absorption (fs-TA) spectroscopy would be a powerful tool to probe the initial events following photoexcitation of this compound. This technique can monitor the formation and decay of short-lived excited states with sub-picosecond resolution.

Potential ultrafast processes that could be observed include:

Intramolecular Charge Transfer (ICT): Upon excitation, an electron may be transferred from the amino/methylamino groups to the naphthalene ring. Fs-TA can track the formation of the ICT state.

Solvent Relaxation: The reorientation of solvent molecules around the newly formed excited-state dipole moment can be observed on a picosecond timescale.

Vibrational Cooling: The dissipation of excess vibrational energy within the excited state.

Solvatochromism, Aggregation-Induced Emission (AIE), and Environmental Sensitivity of this compound Fluorescence

The fluorescence of this compound is predicted to be highly sensitive to its local environment.

Solvatochromism: The compound is expected to exhibit positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is indicative of a larger dipole moment in the excited state compared to the ground state, a common feature in molecules with electron-donating groups on an aromatic system.

Aggregation-Induced Emission (AIE): While many fluorophores experience aggregation-caused quenching (ACQ) where their fluorescence is diminished in high concentrations or in the aggregated state, some molecules exhibit the opposite phenomenon, AIE. It is plausible that this compound could exhibit AIE or a related phenomenon, aggregation-induced emission enhancement (AIEE). In the aggregated state, intramolecular rotations, which can act as non-radiative decay pathways, may be restricted, leading to an increase in fluorescence intensity. This would be particularly relevant in poor solvents or in the solid state.

The environmental sensitivity of its fluorescence could make this compound a candidate for use as a fluorescent probe to study local polarity or binding events in chemical and biological systems.

Electrochemiluminescence and Other Advanced Luminescence Properties of this compound Systems

Electrochemiluminescence (ECL) is a process where light is generated from high-energy electron-transfer reactions between electrochemically generated species. While direct and extensive studies on the ECL of this compound are not widely available, the foundational principles of ECL in aromatic amine systems provide a framework for understanding its potential behavior. Generally, tertiary amines can act as co-reactants in ECL systems, for instance, with ruthenium complexes. nih.govresearchgate.net The presence of amino groups on the naphthalene core of this compound suggests it could participate in such reactions.

The structural features of aminonaphthalene derivatives significantly influence their luminescence properties. For example, the position of the amino group on the naphthalene ring can affect fluorescence spectra and quantum yields. rsc.org In related naphthalimide systems, the introduction of electron-donating groups, such as amino groups, often enhances fluorescence emission. researchgate.net While these findings pertain to different but related molecular structures, they underscore the potential for this compound to exhibit interesting luminescence characteristics that could be harnessed in ECL applications. Further targeted research is necessary to elucidate the specific ECL mechanisms and efficiency of systems incorporating this compound.

Two-Photon Absorption Properties and Non-Linear Optical Behavior of this compound

Two-photon absorption (2PA) is a non-linear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. This phenomenon is of significant interest for applications such as 3D optical data storage and high-resolution microscopy. mdpi.comrsc.org The 2PA properties of organic molecules are often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

The structure of this compound, featuring two amino groups (electron-donating) on a naphthalene core (a π-conjugated system), suggests a predisposition for non-linear optical behavior. Research on other aminonaphthalene derivatives has shown that the strategic placement of amino groups can significantly increase the 2PA cross-section. nih.gov For instance, studies on azobenzene (B91143) derivatives modified with an aminonaphthalene moiety have demonstrated that increasing the number of amino groups can enhance the third-order NLO properties. nih.gov

The non-linear optical response of naphthalene derivatives is an active area of theoretical and experimental investigation. ipme.runih.gov While specific experimental data for the 2PA cross-section of this compound is not readily found in the literature, theoretical calculations on similar donor-substituted naphthalene systems provide insights. These studies indicate that the hyperpolarizability, a measure of the non-linear optical response, is sensitive to the nature and position of substituent groups on the naphthalene core. ipme.ru

To provide a quantitative perspective, the following table summarizes typical ranges for two-photon absorption cross-sections observed in related organic dye molecules, which can serve as a benchmark for future experimental determination for this compound.

| Property | Typical Values for Organic Dyes |

| Two-Photon Absorption Cross-Section (δ2PA) | 10 - 1000 GM (Goeppert-Mayer units) |

| Excitation Wavelength for 2PA | 700 - 1200 nm |

| Data derived from studies on various fluorescent probes and non-linear optical materials. mdpi.commdpi.com |

Further experimental investigation using techniques such as the Z-scan method would be required to precisely quantify the two-photon absorption cross-section and other non-linear optical parameters of this compound. mdpi.com Such data would be crucial for evaluating its suitability for applications in photonics and biophotonics.

Design and Synthesis of 2 Amino 3 Methylamino Naphthalene Derivatives for Specific Advanced Applications

Rational Design Principles for Structural Modification of 2-Amino-3-methylamino-naphthalene to Tune Properties

The chemical versatility of the amine groups and the aromatic nature of the naphthalene (B1677914) ring system offer multiple avenues for structural modification. These modifications are guided by rational design principles to modulate reactivity and electronic characteristics for specific functions.

N-Alkylation: The introduction of additional alkyl groups to one or both nitrogen atoms can be notoriously difficult to accomplish under mild conditions for some aromatic amines. rsc.orgpsu.edu Methods may require forcing conditions, such as high temperatures and pressures, or the use of strong bases like caesium carbonate. rsc.orggoogle.com N-methylation, for instance, can increase the lipophilicity of the molecule, which may enhance its solubility in non-aqueous media and improve membrane permeability in biological contexts. monash.edu However, increasing the steric bulk around the nitrogen atoms can also hinder their ability to participate in intermolecular interactions, such as hydrogen bonding or metal coordination. monash.edu

N-Acylation: The reaction of the amine groups with acyl halides or anhydrides converts them into amides. msu.edu This transformation has a profound effect on the nitrogen's reactivity. The electron-withdrawing nature of the adjacent carbonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom through resonance delocalization. msu.edu This reduced reactivity can be advantageous, preventing unwanted side reactions or serving as a protective strategy during multi-step syntheses. psu.edumsu.edu The choice of the acyl group (e.g., acetyl, benzoyl) can also introduce further functionality or steric hindrance, providing another layer of control over the molecule's properties. For example, the acylation-reduction is a two-step procedure that can be used to introduce new alkyl groups cleanly, avoiding the over-alkylation problems often seen in direct alkylation methods. msu.edu

Electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic system. This generally leads to a destabilization (raising the energy) of the frontier orbitals and a decrease in the HOMO-LUMO gap. orgchemres.org Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the ring, stabilizing (lowering the energy of) the frontier orbitals and often increasing the HOMO-LUMO gap. orgchemres.orgmdpi.com These modifications directly impact the molecule's photophysical properties, such as its absorption and emission wavelengths, and its redox potentials. nih.govresearchgate.net For instance, computational studies on related naphthalene systems show a clear correlation between the electronic nature of substituents and the molecule's redox and optical characteristics. iau.irnih.gov

Table 1: Predicted Effects of Aromatic Ring Substituents on the Electronic Properties of a Naphthalene Core

| Substituent Group | Type | Effect on Frontier Orbitals | Impact on HOMO-LUMO Gap | Reference |

|---|---|---|---|---|

| -OH, -OCH₃ | Electron-Donating (EDG) | Destabilizes (raises energy) | Decreases | orgchemres.orgmdpi.com |

| -CH₃ | Electron-Donating (EDG) | Weakly destabilizes | Minor Decrease | iau.ir |

| -Cl, -Br | Halogen (Weakly EWG) | Stabilizes (lowers energy) | Minor Increase | iau.irmdpi.com |

| -CN, -NO₂ | Electron-Withdrawing (EWG) | Strongly stabilizes | Increases | orgchemres.org |

Chemo- and Biosensor Development Based on this compound Scaffolds

The inherent properties of the this compound scaffold—namely, a built-in metal-binding site and a responsive fluorophore—make it an excellent platform for designing chemo- and biosensors.

Derivatives of naphthalene containing amine functionalities are widely employed as fluorescent chemosensors for the detection of various metal ions. rsc.orgrsc.orgresearchgate.net The two adjacent amine groups of the this compound core can act as a bidentate ligand, forming a stable chelate complex with a target metal ion. This binding event restricts the molecular vibrations and rotations within the sensor molecule, leading to a significant change in its photophysical properties, which forms the basis of the sensing mechanism. researchgate.net

The most common mechanisms for fluorescence signaling upon metal binding are:

Photoinduced Electron Transfer (PET): In the absence of the metal ion, the fluorescence of the naphthalene fluorophore can be "quenched" by an electron transfer process from the lone pairs of the amine groups to the excited state of the fluorophore. Upon binding a metal ion, the lone pair electrons of the nitrogen atoms become engaged in the coordination bond, which inhibits the PET process. This "blocking" of the quenching pathway results in a significant enhancement of fluorescence intensity, leading to a "turn-on" sensor. researchgate.netresearchgate.net

Intramolecular Charge Transfer (ICT): In some designs, metal binding can enhance an ICT process, where electron density is pulled from an electron-donor part of the molecule to an electron-acceptor part upon photoexcitation. This can lead to the formation of a new, red-shifted emission band or a quenching of the original fluorescence. researchgate.net

Naphthalene-based Schiff base sensors, often synthesized from aminonaphthalene precursors and aldehydes, have shown high selectivity for ions like Al³⁺, Fe³⁺, and Cu²⁺. researchgate.netresearchgate.netrsc.orgnih.gov The selectivity is determined by factors such as the size of the binding pocket, the coordination preferences of the metal ion, and the geometry of the resulting complex.

Table 2: Examples of Metal Ion Sensors Based on Naphthalene Amine Scaffolds

| Sensor Base | Target Ion | Sensing Mechanism | Observed Change | Detection Limit | Reference |

|---|---|---|---|---|---|

| Naphthalene-Schiff base | Al³⁺ | PET Inhibition | Fluorescence "turn-on" | 1.0 x 10⁻⁷ M | researchgate.net |

| Naphthalene-Schiff base | Cu²⁺, Fe²⁺, Fe³⁺ | Not specified | Colorimetric change | Not specified | researchgate.net |

| Naphthalene-diethylenetriamine | Al³⁺ | Not specified | Fluorescence enhancement | 1.0 x 10⁻⁷ M | rsc.org |

| Bis-naphthalene Schiff base | Al³⁺, Fe³⁺ | ICT/PET Inhibition | Fluorescence enhancement | Not specified | researchgate.net |

Beyond cations, the this compound scaffold can be adapted for the recognition of anions. The N-H protons of the primary and secondary amine groups are capable of acting as hydrogen bond donors. Anion recognition is typically achieved by designing a receptor architecture where these N-H groups are spatially pre-organized to form multiple hydrogen bonds with a specific anion.

The interaction is governed by the complementarity in size, geometry, and basicity between the receptor's binding cavity and the target anion. For instance, sensors derived from naphthalene have been designed to detect anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.net The binding event, stabilized by hydrogen bonds, perturbs the electronic structure of the naphthalene fluorophore, leading to a detectable signal, which is often a change in color (colorimetric sensing) or a change in fluorescence intensity. researchgate.net Selectivity can be tuned by modifying the acidity of the N-H protons (e.g., by introducing electron-withdrawing groups on the naphthalene ring) and by controlling the rigidity and geometry of the binding pocket.

The inherent chemical characteristics of the this compound structure make it suitable for development into probes that respond to changes in pH and redox potential.

pH-Responsive Probes: The amine groups are basic and will undergo protonation at acidic pH. The protonation of one or both nitrogen atoms drastically alters the electronic nature of the substituent, converting it from a strong electron-donating amino group into a strongly electron-withdrawing ammonium (B1175870) group (-NH₃⁺). This change significantly impacts the internal electronic pathways of the molecule, such as PET and ICT. Consequently, the fluorescence properties (intensity, wavelength, and quantum yield) of the naphthalene core are highly dependent on the pH of the environment. This responsiveness allows for the design of fluorescent pH sensors that can signal pH changes through a "turn-on," "turn-off," or ratiometric fluorescence response.

Redox-Responsive Probes: The naphthalene core itself is a redox-active π-system. More advanced derivatives, such as those based on naphthalene diimide (NDI), have been shown to create stimulus-responsive materials. nih.gov In these systems, the NDI unit can be reversibly reduced and oxidized. This change in redox state alters the molecule's electronic properties and its ability to participate in intermolecular interactions, such as π-π stacking. This principle has been used to control the self-assembly and disassembly of NDI-conjugated molecules, where a change from a neutral to a reduced state can trigger a morphological transformation from nanofibrils to amorphous aggregates. nih.gov This process is often reversible upon re-oxidation. By analogy, the this compound system could be functionalized with redox-active moieties or its own redox properties could be harnessed to create probes that signal changes in the cellular or environmental redox state.

Fluorescent Probe Design and Application Utilizing this compound (In Vitro Research)

Fluorescent probes are indispensable tools in biomedical research, enabling the visualization and quantification of biological processes at the molecular level. The design of such probes often relies on a fluorophore scaffold that exhibits changes in its emission properties upon interaction with a specific analyte or environmental change. While naphthalene derivatives are known to be excellent fluorophores, specific research into this compound for these applications is nascent.

The development of fluorescent probes for imaging within living cells requires molecules with specific characteristics, including cell permeability, low cytotoxicity, and a responsive fluorescent signal to intracellular targets. Naphthalene-based probes have been developed for imaging various cellular components and ions. However, a review of current scientific literature reveals a lack of specific studies on the synthesis or application of this compound derivatives as intracellular imaging probes. The inherent fluorescence of the naphthalene core suggests potential, but dedicated research to functionalize this specific diamino-naphthalene for cellular uptake and targeted imaging has not been published.

Enzyme activity probes are designed to produce a fluorescent signal upon enzymatic conversion, providing a direct measure of an enzyme's catalytic function. This is often achieved by attaching a quenching group to a fluorophore via a linker that is a substrate for the target enzyme. While general classes of naphthalene derivatives have been employed in enzyme-linked immunosorbent assays (ELISA) and for the detection of specific enzyme activities, there is no available research detailing the use of this compound as a scaffold for enzyme activity probes or for substrate sensing in vitro. The amino groups on this molecule could theoretically be functionalized to act as recognition sites, but this has not been experimentally demonstrated in published literature.

Exploration of this compound in Advanced Materials Science

The field of advanced materials science seeks to create novel materials with superior or unique properties. The rigid, aromatic structure of naphthalene and its derivatives makes them attractive candidates for incorporation into various functional materials, from optoelectronics to self-healing polymers.

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are technologies that rely on the electronic properties of organic semiconductor materials. While various naphthalene-based molecules have been investigated for these applications, specific research on this compound is limited. However, a closely related derivative, 2-bromo-3-(methylamino)naphthalene-1,4-dione, has been synthesized and explored as a photosensitizer in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic. rsc.org This suggests that the broader class of amino-naphthalene derivatives has potential in this area. The performance of such devices is highly dependent on the molecular structure of the dye, which influences light absorption and charge transfer.

Photoactive materials are those that can absorb light and convert it into another form of energy, such as electricity or heat. The charge transport properties of these materials are crucial for their performance in devices like solar cells and photodetectors.

Recent research has focused on a derivative of the core structure of interest, specifically 2-bromo-3-(methylamino)naphthalene-1,4-dione , as a photoactive material in dye-sensitized solar cells (DSSCs). rsc.org In this work, the compound was synthesized from 2,3-dibromonaphthalene-1,4-dione and utilized as a donor-π-acceptor (D-π-A) photosensitizer. rsc.org The material was adsorbed onto TiO2 nanorod photoanodes. The optical properties of these photoanodes exhibited broad absorption bands in both the UV and visible regions, which are attributed to π →π* and n → π* charge-transfer transitions, respectively. rsc.org

The efficiency of these DSSCs was found to be dependent on the calcination temperature of the TiO2 nanorods, which affects the adsorption of the photosensitizer and the efficiency of electron injection. rsc.org Electrochemical impedance spectroscopy (EIS) analyses indicated that a calcination temperature of 400 °C improved charge transportation by reducing resistance. rsc.org The power conversion efficiencies (PCE) of DSSCs based on this derivative were enhanced due to effective light harvesting and charge transport. rsc.org

Table 1: Performance of DSSC with 2-bromo-3-(methylamino)naphthalene-1,4-dione Photosensitizer

| Photoanode | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| TiO2NR (400 °C)/BrA1 | Data not specified in source | Data not specified in source | Data not specified in source | Improved |

Data derived from qualitative descriptions in the cited research. The study emphasized the improvement in PCE due to the photosensitizer but did not provide specific numerical values in the abstract. rsc.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can be harnessed to create complex, functional architectures, including self-healing materials. The presence of two amino groups in this compound provides potential sites for hydrogen bonding, making it a candidate for incorporation into supramolecular polymers.

Self-healing materials have the intrinsic ability to repair damage. This is often achieved by embedding reversible bonds within a polymer network. While the concept of using supramolecular interactions to create self-healing materials is well-established, there is currently no published research that specifically utilizes this compound or its derivatives for the design of supramolecular assemblies or self-healing materials. The potential for this compound to act as a building block in such materials remains a theoretical possibility pending future research.

Structure-Activity Relationship (SAR) Studies for Biological Activity of this compound Derivatives (In Vitro)

The therapeutic potential of naphthalene-based compounds is significantly influenced by their chemical structure. For derivatives of the 2,3-diaminonaphthalene (B165487) scaffold, which is closely related to this compound, structure-activity relationship (SAR) studies are fundamental to understanding and optimizing their biological effects. These in vitro investigations systematically alter the chemical structure of the parent molecule and assess how these changes impact biological activity. Key modifications often involve introducing various substituents onto the naphthalene ring or altering the amino groups at the C-2 and C-3 positions.

SAR studies have revealed that the nature, size, and position of substituents on the naphthalene core can dramatically alter a derivative's interaction with biological targets. For instance, in studies on related 1,4-diaminonaphthalene derivatives, the addition of different groups to the amino functions and the naphthalene ring significantly impacted their inhibitory potency against protein-protein interactions. nih.gov It was observed that replacing certain substituents with bulkier or more hydrophobic groups, such as a naphthalene or biphenyl (B1667301) ring, could enhance inhibitory activity. nih.gov Similarly, the placement of halogen atoms or methoxy groups can fine-tune electronic properties and binding interactions, leading to improved potency and selectivity. nih.govnih.gov These principles are broadly applicable to the design of biologically active 2,3-diaminonaphthalene derivatives for specific advanced applications.

Enzyme Inhibition Assays and Kinetic Characterization (In Vitro)

Many therapeutic agents function by inhibiting the activity of specific enzymes. In vitro enzyme inhibition assays are employed to identify and characterize compounds, such as this compound derivatives, that can modulate the function of enzymes implicated in disease. These assays measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Naphthalene-based scaffolds have been successfully utilized to develop potent inhibitors for a variety of enzymes. For example, certain naphthalene sulfonic acid derivatives have been shown to inhibit the ribonuclease H (RNaseH) activity of HIV reverse transcriptase with IC₅₀ values in the nanomolar range. nih.gov Other studies have identified naphthalene-containing compounds that inhibit cytochrome P450 (CYP) enzymes, which are critical in drug metabolism. escholarship.org Kinetic characterization studies further reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing crucial insights for rational drug design.

Table 2: In Vitro Enzyme Inhibition by Naphthalene Derivatives

| Compound Class | Target Enzyme | Inhibition Constant | Reference |

|---|---|---|---|

| Naphthalene Sulfonic Acid Derivative (KM-1) | HIV-1 Reverse Transcriptase (RNaseH) | IC₅₀ = 24–100 nM | nih.gov |

| Naphthalene-based Ritonavir Analogue (5a) | Cytochrome P450 3A4 (CYP3A4) | IC₅₀ = 0.085 µM | escholarship.org |

| N-substituted Sulfonyl Amide | Acetylcholinesterase (AChE) | Kᵢ = 23.11–52.49 nM | nih.gov |

| N-substituted Sulfonyl Amide | Human Carbonic Anhydrase I (hCA I) | Kᵢ = 18.66–59.62 nM | nih.gov |

Cell-Based Assays for Investigating Cellular Pathways and Interactions (In Vitro)

To assess the biological effects of this compound derivatives in a more physiologically relevant setting, cell-based assays are indispensable. These assays use living cells to evaluate a compound's influence on cellular processes such as proliferation, viability, and death. njbio.com

A primary application for novel naphthalene derivatives has been in oncology research, where their cytotoxic (cell-killing) effects are evaluated against various cancer cell lines. nih.govresearchgate.net Common methods include the MTT or SRB assays, which measure cell viability and provide an IC₅₀ or GI₅₀ value, indicating the concentration at which the compound inhibits cell growth by 50%. nih.govmdpi.com Studies have shown that different substitution patterns on the naphthalene ring can lead to selective toxicity against specific cancer cell lines. nih.govresearchgate.net For example, N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amines showed selective cytotoxicity against breast (MCF-7) and lung (H-460) cancer cell lines. nih.gov Similarly, certain naphthalene-substituted benzimidazole (B57391) derivatives exhibited potent and selective activity against liver cancer cells (HepG2). researchgate.net

Beyond general cytotoxicity, more specific assays can probe the underlying mechanism of action. For instance, if a compound is thought to induce apoptosis (programmed cell death), researchers can use techniques like flow cytometry to measure markers of apoptosis, such as caspase activation or DNA fragmentation. nih.gov These cellular studies are critical for validating the therapeutic potential of a compound and understanding its effects on complex biological pathways.

Table 3: Cytotoxic Activity of Naphthalene Derivatives in Cancer Cell Lines (In Vitro)

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl (SA5) | 4T1 (Breast Cancer) | Viability < 80% at 0.7 µM | mdpi.com |

| N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amine (5a) | MCF-7 (Breast Cancer) | IC₅₀ = 2.9 µg/mL | nih.gov |

| N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amine (5a) | H-460 (Lung Cancer) | IC₅₀ = 2.1 µg/mL | nih.gov |

| Bis-naphthalimide N-mustard (11b) | HCT-116 (Colorectal Carcinoma) | IC₅₀ = 0.03 µM | nih.gov |

| Naphthalene Substituted Benzimidazole (18) | HepG2 (Liver Cancer) | IC₅₀ = 0.078 µM | researchgate.net |

Advanced Analytical Methodologies for 2 Amino 3 Methylamino Naphthalene

Chromatographic Techniques for High-Purity Separation, Isolation, and Quantification of 2-Amino-3-methylamino-naphthalene

Chromatography is a cornerstone for the analysis of organic compounds. Its application to this compound allows for effective separation from impurities and precise quantification. High-performance liquid chromatography and gas chromatography-mass spectrometry are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. A typical method involves reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Method development focuses on optimizing the separation by adjusting mobile phase composition, pH, and flow rate. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage, is often employed to ensure the efficient elution of the analyte and separation from related substances. nih.gov The pH of the mobile phase is critical as it influences the ionization state of the amino groups, which in turn affects retention time and peak shape.

For enhanced sensitivity and selectivity, especially at trace levels, pre-column or post-column derivatization can be utilized. thermofisher.com Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to produce highly fluorescent derivatives, which can be detected with great sensitivity by a fluorescence detector (FLD). nih.govhelsinki.fi

Validation of the HPLC method is crucial to ensure its reliability. This process involves establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

Table 1: Hypothetical HPLC Method Validation Parameters

| Parameter | Specification | Finding |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 4 µm) nih.gov | Achieves good separation |

| Mobile Phase | Acetonitrile/Phosphate (B84403) Buffer (pH 7.0) | Gradient elution provides optimal resolution |

| Detector | UV (254 nm) or Fluorescence | Fluorescence after derivatization offers lower detection limits |

| Linearity (r²) | > 0.995 | 0.999 |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

| Accuracy (% Recovery) | 98-102% | 99.5% |

| Precision (% RSD) | < 2% | 1.2% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of polar, non-volatile compounds like this compound by GC is not feasible due to their thermal instability and poor volatility. nih.gov Therefore, a critical derivatization step is required to convert the analyte into a more volatile and thermally stable form. thermofisher.comnih.gov

Common derivatization strategies for amines involve acylation or silylation. For instance, reacting the compound with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) would convert the primary and secondary amino groups into their corresponding pentafluoropropionyl derivatives. nih.gov These derivatives are significantly more volatile and can be readily analyzed by GC.

The derivatized analyte is then injected into the GC, where it is separated from other components on a capillary column (typically with a non-polar stationary phase). The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification based on the molecular ion peak and characteristic fragmentation patterns.

Table 2: Hypothetical GC-MS Data for a Derivatized Analyte

| Parameter | Description |

|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |

| Hypothetical Retention Time | 12.5 minutes |

| Key Mass Fragments (m/z) | Molecular Ion (M+), fragments corresponding to the loss of functional groups |

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis of this compound and its Derivatives

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. Given the basic nature of the amino groups, this compound will be protonated and positively charged in acidic buffer systems, making it well-suited for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. nih.gov

Separation in CZE is based on the differential migration of analytes in an electric field. Key parameters that must be optimized for a successful separation include the composition, concentration, and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. nih.govnih.gov A boric acid or phosphate buffer is commonly used. nih.gov Adjusting the pH can alter the charge of the analyte and the magnitude of the electroosmotic flow (EOF), thereby influencing resolution and analysis time. nih.gov The addition of organic modifiers, such as methanol (B129727) or acetonitrile, to the BGE can also improve separation efficiency by modifying the EOF and analyte solubility. nih.gov

Detection is typically performed using a UV-Vis detector integrated into the CE instrument. The high resolving power of CE makes it particularly useful for separating the target analyte from structurally similar impurities or derivatives.

Table 3: Hypothetical Optimized Conditions for CE Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Capillary | Fused Silica (50 µm i.d., 60 cm length) nih.gov | Standard for high-efficiency separations |

| Background Electrolyte | 75 mM Boric Acid, pH 9.0 nih.gov | Provides good buffering capacity and resolution |

| Organic Modifier | 20% Methanol (v/v) nih.gov | Improves peak shape and analysis time |

| Applied Voltage | 25 kV nih.gov | Balances analysis speed with Joule heating |

| Detection | UV Absorbance at 220 nm | Corresponds to a strong absorbance region for the naphthalene (B1677914) chromophore |

Electrochemical Methods for Sensitive Detection and Characterization of this compound

Electrochemical methods are highly sensitive and can provide valuable information about the redox behavior of electroactive molecules like this compound. The presence of electron-donating amino groups on the aromatic naphthalene system makes it susceptible to oxidation.

Cyclic Voltammetry and Chronoamperometry for Redox Properties

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the oxidation and reduction processes of a substance. nih.gov By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information on the redox potentials of the analyte. For this compound, CV would likely reveal one or more anodic (oxidation) peaks corresponding to the oxidation of the amino groups. journalijdr.com

The position and shape of these peaks are influenced by factors such as the pH of the supporting electrolyte and the scan rate. nih.govjournalijdr.com Studying these dependencies can yield insights into the electrochemical reaction mechanism, such as the number of electrons transferred and the kinetics of the process. Chronoamperometry, which measures current as a function of time after a potential step is applied, can be used to determine diffusion coefficients and further probe the kinetics of the electrochemical reactions identified by CV.

Table 4: Hypothetical Electrochemical Parameters from a CV Study

| Parameter | Value | Significance |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode | Provides a wide potential window and inert surface |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | Mimics physiological conditions |

| First Anodic Peak Potential (Epa1) | +0.45 V (vs. Ag/AgCl) | Potential at which the first oxidation event occurs |

| Second Anodic Peak Potential (Epa2) | +0.78 V (vs. Ag/AgCl) | Potential for a subsequent oxidation event |

| Scan Rate Dependence | Peak current proportional to the square root of the scan rate | Indicates a diffusion-controlled process |

Development of Amperometric Biosensors for this compound (In Vitro Applications)

Amperometric biosensors offer a promising avenue for the highly selective and sensitive detection of specific molecules in complex matrices for in-vitro applications. A third-generation biosensor design, based on direct electron transfer (DET), would be a sophisticated approach. nih.gov Such a sensor avoids the use of leachable redox mediators, thereby improving stability and reducing interference. nih.gov

The development of a biosensor for this compound would involve immobilizing a highly specific biological recognition element onto an electrode surface. This element could be a DNA aptamer, a molecularly imprinted polymer (MIP), or a specific enzyme. When the target analyte binds to this recognition element, it induces a conformational change or a direct electronic interaction that alters the flow of current at the electrode. This change in current can be measured amperometrically and correlated to the concentration of the analyte. For instance, a sensor based on hairpin DNA has been used for other amino-substituted naphthalenes, where intercalation of the analyte into the DNA structure altered the charge transfer resistance. nih.gov This principle could be adapted for the development of a selective in-vitro assay for this compound.

Table 5: Conceptual Design for an Amperometric Biosensor

| Component | Material/Principle | Function |

|---|---|---|

| Transducer | Gold or Carbon Nanotube Electrode | Conducts the electrical signal |

| Recognition Element | Immobilized DNA Aptamer or MIP | Binds selectively to this compound |

| Detection Principle | Amperometry (at a fixed potential) | Binding event modulates electron transfer, causing a measurable current change |

| Target Application | In Vitro quantification in buffer solutions | Rapid and sensitive detection |

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS, GC-IR) for Complex Mixture Analysis and Structural Confirmation